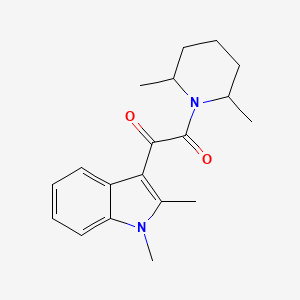
2-(2,4-dichlorophenyl)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-dichlorophenyl)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one (2,4-DCPT) is a heterocyclic compound belonging to the class of pyrazolones. It has a wide range of applications in the scientific research field, including use as an inhibitor, activator, and stabilizer of enzymes and proteins. This compound has been studied extensively in the past few decades and its biochemical and physiological effects have been identified.
Wissenschaftliche Forschungsanwendungen
2-(2,4-dichlorophenyl)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one has a wide range of applications in the scientific research field. It has been used as an inhibitor, activator, and stabilizer of enzymes and proteins. It has also been used as a fluorescent probe for the detection of various proteins and other biomolecules. Additionally, this compound has been used in the study of protein-protein interactions and for drug discovery.
Wirkmechanismus
2-(2,4-dichlorophenyl)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one is an inhibitor of enzymes and proteins. It binds to the active site of the enzyme or protein and prevents it from performing its function. It can also inhibit the activity of certain proteins by binding to the allosteric site of the protein. Additionally, this compound can activate certain proteins by binding to the allosteric site and facilitating the protein’s activity.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes and proteins involved in various cellular processes, such as DNA replication and transcription, protein synthesis, and cell cycle progression. It has also been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs, thus leading to increased drug concentrations in the body. Additionally, this compound has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2,4-dichlorophenyl)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one has several advantages for use in lab experiments. It is easy to synthesize, has a wide range of applications, and is relatively stable. Additionally, it is non-toxic and non-mutagenic, making it a safe compound to use in experiments. However, this compound does have some limitations. It has a relatively short half-life, making it difficult to use in long-term experiments. Additionally, it is not very soluble in water, making it difficult to use in aqueous solutions.
Zukünftige Richtungen
The potential future directions for research involving 2-(2,4-dichlorophenyl)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one are numerous. One potential direction is the development of new methods for synthesizing this compound. Additionally, further research could be done to identify more potential uses for this compound in the scientific research field. Additionally, further research could be done to identify the biochemical and physiological effects of this compound on different organisms. Finally, research could be done to identify potential therapeutic applications of this compound in the medical field.
Synthesemethoden
2-(2,4-dichlorophenyl)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one can be synthesized through an acid-catalyzed condensation reaction between 2,4-dichlorophenylhydrazine and trifluoromethylpyrazole. This reaction is carried out in a solvent such as ethanol and isomerization of the product is also observed. The reaction is carried out at a temperature of 80-90°C and the yield is typically around 60%.
Eigenschaften
IUPAC Name |
2-(2,4-dichlorophenyl)-5-(trifluoromethyl)-4H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2F3N2O/c11-5-1-2-7(6(12)3-5)17-9(18)4-8(16-17)10(13,14)15/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOCKIUZKCCFZED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN(C1=O)C2=C(C=C(C=C2)Cl)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 6-[(3,4-dimethylbenzenesulfonyl)methyl]-4-(4-hydroxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2900112.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acrylamide](/img/structure/B2900113.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea](/img/structure/B2900114.png)

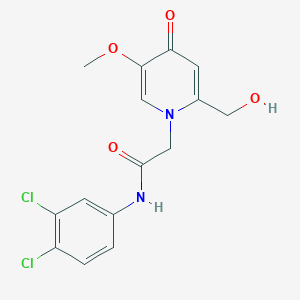
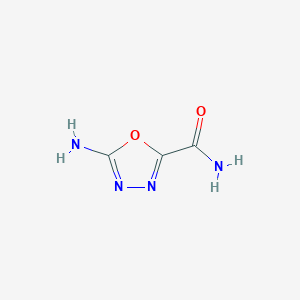

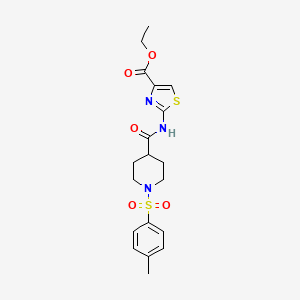
![ethyl 1-ethyl-5-[4'-(trifluoromethyl)-[1,1'-biphenyl]-2-amido]-1H-indole-2-carboxylate](/img/structure/B2900122.png)

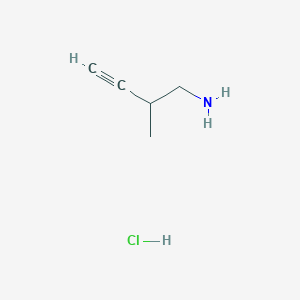
![2-[3-(3,5-Dichloroanilino)-1-(dimethylamino)-2-propenylidene]malononitrile](/img/structure/B2900129.png)

